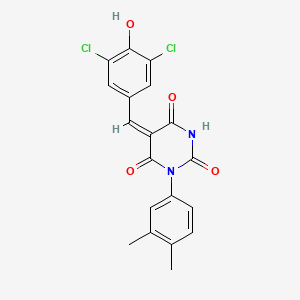![molecular formula C16H16FN3OS B5908426 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908426.png)
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone (FBOMT) is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FBOMT belongs to the class of thiosemicarbazone compounds, which are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Aplicaciones Científicas De Investigación
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has been extensively studied for its potential therapeutic applications. It has shown promising results as an antiviral agent against the hepatitis C virus and dengue virus. In addition, 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has also exhibited anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Mecanismo De Acción
The exact mechanism of action of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone is not yet fully understood. However, studies have suggested that it may inhibit viral replication by interfering with the viral RNA polymerase activity. 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has been shown to have minimal toxicity in vitro and in vivo studies. It has also exhibited good bioavailability and pharmacokinetic properties. 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone has been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone in lab experiments is its low toxicity, making it a safe compound to work with. However, its limited solubility in water can pose a challenge in certain experiments. In addition, the exact mechanism of action of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research on 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone. One area of interest is the development of more potent analogs of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone with improved antiviral and anticancer activity. Another area of research is the investigation of the mechanism of action of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone, which can provide insight into its therapeutic potential. Additionally, the potential of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease, can also be explored.
Métodos De Síntesis
The synthesis of 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone involves the reaction of 3-hydroxybenzaldehyde with N-methylthiosemicarbazide in the presence of hydrochloric acid. The resulting compound is then treated with 2-fluorobenzyl chloride to obtain 3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
1-[(E)-[3-[(2-fluorophenyl)methoxy]phenyl]methylideneamino]-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3OS/c1-18-16(22)20-19-10-12-5-4-7-14(9-12)21-11-13-6-2-3-8-15(13)17/h2-10H,11H2,1H3,(H2,18,20,22)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQPDOMZKZHYEG-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)chromane-3-carboxamide](/img/structure/B5908350.png)
![methyl 2-(5-{2-[(methylamino)carbonothioyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5908358.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908359.png)
![methyl 2-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]hydrazinecarboxylate](/img/structure/B5908361.png)
![6-{2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5908362.png)
![N-{4-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908388.png)
![2-[1-(2-chlorobenzyl)-1H-imidazol-2-yl]-1-(4-fluorophenyl)vinyl 4-fluorobenzoate](/img/structure/B5908390.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)

![5-chloro-2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}benzohydrazide](/img/structure/B5908410.png)
![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2,6-dimethyl-4-morpholinyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5908419.png)
![6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)
